Technical Monograph: 3-(2,5-Difluorophenyl)picolinic Acid
Technical Monograph: 3-(2,5-Difluorophenyl)picolinic Acid
This guide serves as a technical monograph for 3-(2,5-Difluorophenyl)picolinic acid , a specialized biaryl pyridine scaffold. This compound represents a critical structural isomer of the commercially significant 6-aryl picolinate herbicides (e.g., Florpyrauxifen, Halauxifen) and serves as a high-value intermediate in the synthesis of kinase inhibitors and metalloproteinase ligands.
Part 1: Executive Summary & Structural Logic
Compound Identity: 3-(2,5-Difluorophenyl)pyridine-2-carboxylic acid Role: Synthetic Intermediate / Pharmacophore Scaffold Molecular Formula: C₁₂H₇F₂NO₂ Molecular Weight: 235.19 g/mol
Strategic Importance
In drug and agrochemical design, the 3-aryl picolinic acid motif offers a distinct steric and electronic profile compared to the more common 6-aryl isomers.
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Orthogonal Sterics: The 3-position substitution places the aryl ring ortho to the carboxylic acid. This induces a significant torsional twist (dihedral angle >45°), disrupting planarity and preventing metabolic conjugation (e.g., glucuronidation) at the carboxylic acid site.
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Electronic Modulation: The 2,5-difluoro substitution pattern on the phenyl ring creates a specific electrostatic potential map, reducing oxidative metabolism (blocking the para-position relative to the pyridine link) and enhancing lipophilicity (LogP) for membrane permeability.
Part 2: Physicochemical Profile & Properties[1]
The following data synthesizes experimental values from structural analogs (e.g., 6-amino-3-(2,5-difluorophenyl)picolinic acid) and calculated physicochemical descriptors.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Technical Insight |
| Physical State | Off-white to tan solid | Typical of biaryl carboxylic acids; color depends on trace Pd impurities. |
| Melting Point | 155–160 °C (Predicted) | High lattice energy due to intermolecular H-bonding (dimer formation). |
| pKa (Acid) | 3.8 – 4.2 (Predicted) | More acidic than picolinic acid (pKa 5.4) due to the electron-withdrawing aryl group and steric inhibition of resonance. |
| LogP (Octanol/Water) | 2.1 – 2.5 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| Solubility | DMSO, Methanol, EtOAc | Low water solubility at neutral pH; soluble as a carboxylate salt (pH > 7). |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Indicates good passive membrane transport properties. |
Structural Dynamics (Atropisomerism Risk)
Due to the steric clash between the C2-Carboxylic acid and the C3-Aryl group (specifically the 2'-Fluoro), this molecule exists in a twisted conformation. While the rotation barrier is significant, it is likely not high enough to isolate stable atropisomers at room temperature without additional bulky substitution (e.g., at C4), meaning it behaves as a single equilibrating species in solution.
Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)[2]
The synthesis of 3-(2,5-Difluorophenyl)picolinic acid requires precision due to the steric hindrance at the C3 position of the pyridine ring. The following protocol is the industry-standard "Self-Validating" workflow.
Reaction Logic
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Substrate: Use Methyl 3-bromopicolinate rather than the free acid. The free acid can poison Palladium catalysts and undergo protodecarboxylation under heating.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their stability. S-Phos is recommended if conversion is low, as it facilitates oxidative addition into sterically hindered chlorides/bromides.
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Base: Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃).
Detailed Protocol
Step 1: Cross-Coupling (Ester Formation)
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Charge: In a nitrogen-flushed reaction vessel, combine:
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Methyl 3-bromopicolinate (1.0 equiv)
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2,5-Difluorophenylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂·DCM complex (0.05 equiv)
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K₃PO₄ (3.0 equiv)
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Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the transmetalation step.
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Reflux: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+ 216/218) and formation of the biaryl ester (M+ ~250).
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Workup: Cool, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Hydrolysis (Acid Generation)
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Dissolution: Dissolve the intermediate ester in THF/Water (1:1).
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Saponification: Add LiOH (2.5 equiv). Stir at Room Temperature (RT) for 2 hours. Avoid heating to prevent decarboxylation.
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Isolation: Acidify carefully with 1N HCl to pH 3–4. The product will precipitate.
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Filtration: Collect the solid, wash with cold water, and dry under vacuum.
Visualization: Synthetic Workflow
Caption: Two-step synthetic pathway via Suzuki-Miyaura coupling followed by mild saponification to avoid decarboxylation.
Part 4: Applications & Structure-Activity Relationship (SAR)
Agrochemical Design (Auxin Mimics)
This molecule is a structural isomer of the "Arylpicolinate" class of auxins.
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Mechanism: Binds to the TIR1/AFB ubiquitin ligase complex.
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SAR Insight: While 6-aryl picolinates (e.g., Halauxifen) are optimized for the auxin binding pocket, the 3-aryl isomer presents a different vector. It is often used to:
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Test for "resistance breaking" capabilities against weeds resistant to standard auxins.
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Serve as a negative control to validate the necessity of the 6-position substitution.
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Pharmaceutical Scaffolds (Kinase Inhibition)
The 3-(2,5-difluorophenyl) moiety is a privileged fragment for Type II Kinase Inhibitors.
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Binding Mode: The carboxylic acid can form hydrogen bonds with the hinge region or the catalytic lysine, while the twisted difluorophenyl group occupies the hydrophobic back-pocket (gatekeeper region).
Visualization: Structural Logic
Caption: Functional decomposition of the molecule highlighting its pharmacophoric features.
Part 5: Safety & Handling (GHS)
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Signal Word: WARNING
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Hazard Statements:
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Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.
Part 6: References
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Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link
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Epp, J. B., et al. (2016). "The discovery of Arylpicolinates: A new class of auxin herbicides." Bioorganic & Medicinal Chemistry. (Context for picolinate herbicide SAR). Link
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ChemicalBook. (2024). "Product entry: 6-Amino-3-(2,5-difluorophenyl)picolinic acid (CAS 1261998-39-3)." (Structural analog reference). Link
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PubChem. (2024). "Picolinic Acid Derivatives and Bioactivity." National Institutes of Health. Link
